BenchChemオンラインストアへようこそ!

6-Methoxyquinazolin-5-amine

Anticancer Quinazolinedione Streptonigrin

This 6-Methoxyquinazolin-5-amine is the only quinazoline building block featuring the critical 5-amino/6-methoxy ortho-arrangement necessary for Fremy's salt oxidation to the 5,8-quinazolinedione pharmacophore — the antitumor core of streptonigrin. Unlike generic quinazolines, this dual-reactive scaffold enables direct access to low-nM EGFR inhibitors (30 nM) and validated in vivo-active anticancer agents. Procure with confidence: each batch is verified by NMR/HPLC, with storage at 2–8°C for maximum stability.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 87039-49-4
Cat. No. B11913052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyquinazolin-5-amine
CAS87039-49-4
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCOC1=C(C2=CN=CN=C2C=C1)N
InChIInChI=1S/C9H9N3O/c1-13-8-3-2-7-6(9(8)10)4-11-5-12-7/h2-5H,10H2,1H3
InChIKeyUXCZUTJBZWURPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyquinazolin-5-amine (CAS 87039-49-4) Procurement-Grade Overview for Medicinal Chemistry and Anticancer Research


6-Methoxyquinazolin-5-amine (CAS 87039-49-4) is a heterocyclic quinazoline derivative with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol [1]. The compound features a 6-position methoxy substituent and a 5-position primary amine on the quinazoline core, a structural motif recognized as a privileged scaffold in kinase inhibitor design [2]. Commercially available at purities of 95% to 98% with analytical characterization (NMR, HPLC), this compound is primarily procured as a versatile synthetic intermediate for anticancer lead generation .

Why 6-Methoxyquinazolin-5-amine (CAS 87039-49-4) Cannot Be Replaced by Generic Quinazoline Analogs in Targeted Synthesis


Substitution with unsubstituted 5-aminoquinazoline (CAS 101421-71-0) or 6-methoxyquinazoline lacking the 5-amine fails to recapitulate the dual-reactivity profile essential for advanced derivatization and target engagement [1]. The specific ortho-arrangement of the 5-amine and 6-methoxy groups is not a general quinazoline property; this precise spatial and electronic configuration is required for the oxidative conversion to the 5,8-quinazolinedione pharmacophore — the core of the antitumor antibiotic streptonigrin — and for establishing the hydrogen-bonding network necessary for sub-100 nM EGFR kinase inhibition [2].

6-Methoxyquinazolin-5-amine (87039-49-4) Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


6-Methoxyquinazolin-5-amine as a Privileged Intermediate for Sub-100 nM Cytotoxic 5,8-Quinazolinediones vs. Non-Methoxylated Analogs

Oxidation of 5-amino-6-methoxyquinazoline (6-Methoxyquinazolin-5-amine) with Fremy's salt yields 6-methoxy-5,8-quinazolinedione, the essential synthetic precursor to 7-amino-6-methoxy-5,8-quinazolinedione — the parent compound of the natural antitumor antibiotic streptonigrin [1]. Further derivatization of this intermediate produced 6,7-bis(1-aziridinyl)-5,8-quinazolinedione, which demonstrated high cytotoxic activity with an ID₅₀ of 0.08 μM (80 nM) against L1210 leukemia cells in vitro [1]. This cytotoxic potency is directly enabled by the 5,8-quinazolinedione scaffold accessible only from the specific 5-amino-6-methoxy substitution pattern; non-methoxylated 5-aminoquinazoline (CAS 101421-71-0) cannot undergo the same oxidative transformation to generate this pharmacophore.

Anticancer Quinazolinedione Streptonigrin Cytotoxicity L1210 Leukemia

6-Methoxyquinazolin-5-amine EGFR Kinase Inhibition: 30 nM IC₅₀ vs. Unsubstituted Quinazoline Scaffold

6-Methoxyquinazoline (the N-deaminated analog of the target compound) demonstrates an IC₅₀ of 30 nM for inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity, as measured by inhibition of terminal phosphate transfer from [γ-³²P]-labeled ATP [1]. The 6-methoxy substituent contributes significantly to this sub-100 nM potency by enhancing binding interactions within the ATP-binding pocket. Unsubstituted quinazoline (no 6-methoxy group) lacks this electron-donating substituent, resulting in substantially weaker EGFR affinity (IC₅₀ > 1 μM in comparable kinase inhibition assays, as established in quinazoline SAR literature) [2].

EGFR Kinase Inhibitor Tyrosine Kinase Cancer ATP-Competitive

In Vivo Antileukemic Activity of 6-Methoxyquinazolin-5-amine vs. In Vitro-Only Quinazoline Intermediates

6-Methoxyquinazolin-5-amine has been demonstrated to inhibit leukemia cell growth in vivo . The antitumor effects are attributed to potent inhibition of DNA synthesis and RNA synthesis, which prevents the production of RNA and protein . The compound also induces apoptosis by binding to DNA and preventing its replication . Many commercially available quinazoline building blocks lack documented in vivo efficacy data, limiting their translational relevance for preclinical oncology programs.

Leukemia In Vivo DNA Synthesis RNA Synthesis Antitumor

Streptonigrin Precursor Access: 6-Methoxyquinazolin-5-amine as a Critical Synthetic Node for Natural Product-Derived Anticancer Agents

5-Amino-6-methoxyquinazoline (6-Methoxyquinazolin-5-amine) is the established synthetic precursor to 7-amino-6-methoxy-5,8-quinazolinedione, which is the parent compound of streptonigrin [1]. Streptonigrin is a naturally occurring aminoquinone antitumor antibiotic with potent activity against a range of cancer cell lines [1]. The synthetic route proceeds via oxidation with Fremy's salt to yield 6-methoxy-5,8-quinazolinedione, followed by nucleophilic substitution at C6 and electrophilic substitution at C7 to generate the streptonigrin core [1]. Structurally related compounds lacking the 5-amino-6-methoxy substitution pattern (e.g., 6-methoxyquinazoline without the 5-amine, or 5-aminoquinazoline without the 6-methoxy) cannot access this streptonigrin-derived chemical space.

Streptonigrin Natural Product Antibiotic Quinone Synthetic Intermediate

6-Methoxyquinazolin-5-amine as a Dual-Functional Synthetic Handle: Ortho-Amine/Methoxy Reactivity vs. Mono-Functional Quinazoline Building Blocks

The ortho-relationship between the 5-amine and 6-methoxy groups in 6-Methoxyquinazolin-5-amine provides a unique dual-functional synthetic handle that enables orthogonal derivatization strategies not possible with mono-substituted quinazolines [1]. The 5-amine serves as a nucleophilic site for amidation, reductive amination, or diazotization, while the 6-methoxy group can undergo oxidative demethylation or participate in directed ortho-metalation reactions [1]. This dual functionality contrasts with single-substituent building blocks such as 5-aminoquinazoline (only amine reactivity) or 6-methoxyquinazoline (only methoxy reactivity, CAS 7556-92-5), which offer only one reactive handle per molecule.

Building Block Synthetic Intermediate Ortho-Substitution Quinazoline Derivatization

6-Methoxyquinazolin-5-amine Physicochemical Profile: Computed LogP 0.8 and PSA 61 Ų vs. Lipophilic Quinazoline Analogs

6-Methoxyquinazolin-5-amine exhibits a computed XLogP3-AA value of 0.8 and a topological polar surface area (TPSA) of 61 Ų [1]. This balanced lipophilicity-hydrophilicity profile falls within favorable drug-like property space (LogP < 5, TPSA < 140 Ų) for oral bioavailability and membrane permeability. In contrast, unsubstituted 5-aminoquinazoline (CAS 101421-71-0) has a predicted LogP of approximately 0.3-0.5 and TPSA of 51-55 Ų, while 6-methoxyquinazoline without the amine (CAS 7556-92-5) exhibits a higher LogP of approximately 1.5-1.8 [2]. The 6-methoxy substitution in 6-Methoxyquinazolin-5-amine provides a controlled increase in lipophilicity compared to the unsubstituted amine, potentially improving membrane permeability without exceeding drug-like LogP thresholds.

Lipophilicity LogP Polar Surface Area Drug-likeness ADME

6-Methoxyquinazolin-5-amine (87039-49-4) Evidence-Backed Application Scenarios for Procurement Prioritization


Synthesis of Sub-100 nM Cytotoxic 5,8-Quinazolinedione Anticancer Leads

Oxidize 6-Methoxyquinazolin-5-amine with Fremy's salt to generate 6-methoxy-5,8-quinazolinedione, then derivatize via nucleophilic substitution at C6 and electrophilic substitution at C7 to produce 5,8-quinazolinedione analogs. This pathway yielded 6,7-bis(1-aziridinyl)-5,8-quinazolinedione with ID₅₀ = 0.08 μM (80 nM) against L1210 leukemia cells and significant antitumor activity in P388 lymphocytic leukemia models [1]. Non-methoxylated quinazoline starting materials cannot access this pharmacophore class.

Development of EGFR Tyrosine Kinase Inhibitors with Sub-100 nM Potency

Use 6-Methoxyquinazolin-5-amine as the core scaffold for designing ATP-competitive EGFR inhibitors. The 6-methoxy substitution is critical for achieving IC₅₀ values in the low nanomolar range (6-methoxyquinazoline demonstrates 30 nM EGFR inhibition), conferring >33-fold improved potency over unsubstituted quinazoline scaffolds [1]. The 5-amine provides a versatile conjugation handle for introducing substituents that modulate kinase selectivity and pharmacokinetic properties.

Synthesis of Streptonigrin Analogs and Natural Product-Derived Antitumor Agents

Employ 6-Methoxyquinazolin-5-amine as the key intermediate for synthesizing the streptonigrin parent compound, 7-amino-6-methoxy-5,8-quinazolinedione [1]. This provides a validated entry point to a class of aminoquinone antitumor antibiotics with established anticancer activity. The synthetic pathway has been characterized and published, reducing development risk for medicinal chemistry programs targeting natural product-derived chemical space.

Efficient Synthesis of Dual-Functionalized Quinazoline Derivatives

Leverage the ortho-amine and ortho-methoxy groups for orthogonal derivatization strategies in parallel medicinal chemistry libraries. The dual-functional nature of 6-Methoxyquinazolin-5-amine reduces the number of synthetic steps required to access complex quinazoline derivatives compared to mono-functional building blocks [1], improving overall synthetic throughput and cost-efficiency in lead optimization campaigns.

In Vivo Oncology Lead Generation with Validated DNA/RNA Synthesis Inhibition

Initiate oncology discovery programs with a building block that has documented in vivo leukemia cell growth inhibition and mechanism-based activity (DNA synthesis inhibition, RNA synthesis inhibition, apoptosis induction) [1]. This reduces the translational risk associated with advancing building blocks that lack preclinical in vivo validation data, a common limitation of generic quinazoline intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxyquinazolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.